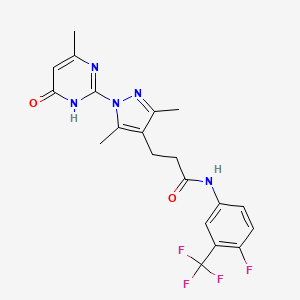

![molecular formula C28H31N3O4S B2686923 N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-(dibutylsulfamoyl)benzamide CAS No. 683770-47-0](/img/structure/B2686923.png)

N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-(dibutylsulfamoyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-(dibutylsulfamoyl)benzamide” is a complex organic compound. It contains a benzoxazole ring, which is a type of heterocyclic compound . The benzoxazole ring is attached to a phenyl group at the 2-position. At the 4-position of the phenyl group, there is a dibutylsulfamoyl group attached. The compound also contains an amide functional group .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzoxazole ring, the phenyl ring, and the dibutylsulfamoyl group . The benzoxazole and phenyl rings are aromatic, meaning they have a stable, cyclic, conjugated system of pi electrons .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the benzoxazole ring, the phenyl ring, and the dibutylsulfamoyl group . The amide group could potentially undergo hydrolysis, and the benzoxazole ring could potentially participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzoxazole and phenyl rings could contribute to its aromaticity and potentially its UV/Vis absorption properties . The amide group could participate in hydrogen bonding, influencing its solubility properties .Scientific Research Applications

Materials Science and Polymer Chemistry

Chain-Growth Polycondensation for Aramides : The synthesis of well-defined aramides, including block copolymers containing aramide with low polydispersity, demonstrates the application in materials science. This method involves chain-growth polycondensation, offering a route to create polymers with precise molecular weights and structures, which could be crucial for developing advanced materials with tailored properties (Yokozawa et al., 2002).

Synthetic Chemistry and Drug Development

Antitumor and Bioactivity : Compounds structurally related to N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-(dibutylsulfamoyl)benzamide have been synthesized with potential antitumor effects and excellent bioactivities. This highlights the role of such compounds in the development of new anticancer agents through the exploration of their synthetic routes and biological activities (Bin, 2015).

Endothelin Receptor Antagonists : The study on N2-aryl-3-(isoxazolylsulfamoyl)-2-thiophenecarboxamides as selective endothelin receptor-A antagonists showcases the therapeutic application potential. The research into the structure-activity relationships of these compounds could inform the design of new treatments for cardiovascular diseases (Wu et al., 1997).

Photo-Physical and Fluorescent Studies

ESIPT Inspired Fluorescent Derivatives : The synthesis and study of excited state intra-molecular proton transfer (ESIPT) inspired 2-substituted benzimidazole, benzoxazole, and benzothiazole fluorescent derivatives, demonstrate the application in creating materials with unique absorption-emission properties. This research can contribute to the development of new fluorescent probes and materials for sensing and imaging applications (Padalkar et al., 2011).

Future Directions

properties

IUPAC Name |

N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-(dibutylsulfamoyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H31N3O4S/c1-3-5-19-31(20-6-4-2)36(33,34)22-17-15-21(16-18-22)27(32)29-24-12-8-7-11-23(24)28-30-25-13-9-10-14-26(25)35-28/h7-18H,3-6,19-20H2,1-2H3,(H,29,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEKUGDKLUWKRNK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CCCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H31N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

505.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-Ethoxyphenyl)-3-[8-(oxan-4-yl)-8-azabicyclo[3.2.1]octan-3-yl]urea](/img/structure/B2686844.png)

![N-(5-(N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)sulfamoyl)thiazol-2-yl)acetamide](/img/structure/B2686848.png)

![(E)-N-(4-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dimethoxybenzamide](/img/structure/B2686849.png)

![2-[3-Oxo-3-(4-pyridin-2-ylpiperazin-1-yl)propyl]-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-3-one](/img/no-structure.png)

![methyl 4-(2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)acetamido)benzoate](/img/structure/B2686859.png)

![3-Bromo-5-(chloromethyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2686862.png)